ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate
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Description
Ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors . These include vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors GluN2A and mGluR5 modulators, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .
Mode of Action
It is known that similar compounds interact with their targets, leading to various changes . For instance, some derivatives have been proposed for the treatment of lysosomal and neurodegenerative, as well as cardiovascular diseases .
Biochemical Pathways
It is known that similar compounds have a significant role in various synthetic transformations aimed at creating biologically active compounds .
Result of Action
Similar compounds have been found to have various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Properties
IUPAC Name |
ethyl 4-oxo-4-[2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-2-26-15(24)4-3-14(23)22-8-5-11-13(10-22)27-17(20-11)21-16(25)12-9-18-6-7-19-12/h6-7,9H,2-5,8,10H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTYHLMOLWXLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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